molecular formula C8H9F6N2O2P B13421608 2,5-Dimethoxybenzenediazonium hexafluorophosphate CAS No. 61286-62-2

2,5-Dimethoxybenzenediazonium hexafluorophosphate

Cat. No.: B13421608
CAS No.: 61286-62-2
M. Wt: 310.13 g/mol
InChI Key: DAPNIPMCTFGGCQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzenediazonium hexafluorophosphate is an organic compound with the molecular formula C8H9N2O2.F6P. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (R-N2+). This compound is known for its applications in organic synthesis, particularly in the preparation of aryl derivatives through diazonium coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxybenzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Copper(I) salts: for Sandmeyer reactions.

    Potassium iodide: for iodination.

    Phenols and aromatic amines: for azo coupling.

    Hypophosphorous acid: for reduction.

Major Products Formed:

Scientific Research Applications

2,5-Dimethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various aryl derivatives.

    Material Science: It is employed in the preparation of functionalized materials, including polymers and dyes.

    Biological Studies: It is used in the modification of biomolecules for studying protein interactions and labeling.

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2,5-dimethoxybenzenediazonium hexafluorophosphate primarily involves the formation of reactive intermediates during its chemical reactions. The diazonium group (R-N2+) is highly reactive and can undergo various transformations, such as substitution and coupling, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • 2,5-Dimethoxybenzenediazonium chloride
  • 2,5-Dimethoxybenzenediazonium tetrafluoroborate
  • Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)

Comparison: 2,5-Dimethoxybenzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides greater stability and solubility compared to other diazonium salts. This makes it particularly useful in organic synthesis and material science applications .

Properties

CAS No.

61286-62-2

Molecular Formula

C8H9F6N2O2P

Molecular Weight

310.13 g/mol

IUPAC Name

2,5-dimethoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-8(12-2)7(5-6)10-9;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1

InChI Key

DAPNIPMCTFGGCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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